Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrFNO3 and its molecular weight is 374.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Piperidine Derivatives : Tert-butyl-4-hydroxypiperidine-1-carboxylate is a precursor in synthesizing various biologically active compounds, including crizotinib, an important cancer medication (Kong et al., 2016).
- Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is used in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
- Synthetic Pathways and Structural Analysis : The molecule has been characterized using various spectroscopic methods, confirming its structure and aiding in the development of synthetic routes for related compounds (Sanjeevarayappa et al., 2015).
Pharmaceutical Applications
- Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib, used in treating cancer (Wang et al., 2015).
- Development of Potent Deoxycytidine Kinase Inhibitors : A derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is crucial in preparing potent deoxycytidine kinase inhibitors, highlighting its significance in cancer treatment (Zhang et al., 2009).
Molecular Structure and Properties
- X-ray Crystallography : The structure of related compounds has been studied through X-ray crystallography, providing insights into molecular packing and intermolecular interactions, crucial for understanding its behavior in different environments (Didierjean et al., 2004).
Biological Evaluation
- Antibacterial and Anthelmintic Activity : Some derivatives have been screened for antibacterial and anthelmintic activities, with varying degrees of effectiveness, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYMFXUDSWLTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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